molecular formula C3H7N3OS B13907718 (2-Amino-2-oxoethyl) carbamimidothioate

(2-Amino-2-oxoethyl) carbamimidothioate

Cat. No.: B13907718
M. Wt: 133.18 g/mol
InChI Key: IGJZOYGGYCSJFB-UHFFFAOYSA-N
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Description

(2-Amino-2-oxoethyl) carbamimidothioate (CAS 98020-63-4) is a chemical compound with the molecular formula C₃H₇N₃OS and a molecular weight of 133.17 g/mol . It serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds with potential biological activity. This compound has demonstrated utility in antimicrobial research. Scientific literature indicates its use as a key precursor in the synthesis of a series of complex indole-dione derivatives, such as 1,3-thiazino[4,5-b]quinoxaline-indoline-dione and imidazo[4,5-b]quinoline-2-oxoindoline . The resulting compounds, which incorporate the this compound moiety, have been evaluated as antimicrobial agents, with some showing promising efficacy compared to standard drugs like cefotaxime sodium and nystatin . Researchers can leverage this building block to create diverse molecular libraries for screening against various microbial targets. The product is provided with supporting analytical data and is intended for research purposes only. It is not approved for human or veterinary diagnostic and therapeutic applications.

Properties

Molecular Formula

C3H7N3OS

Molecular Weight

133.18 g/mol

IUPAC Name

(2-amino-2-oxoethyl) carbamimidothioate

InChI

InChI=1S/C3H7N3OS/c4-2(7)1-8-3(5)6/h1H2,(H2,4,7)(H3,5,6)

InChI Key

IGJZOYGGYCSJFB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)SC(=N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The primary synthetic route to this compound involves the thionation of corresponding amide or carbamoyl precursors using Lawesson's reagent. Lawesson's reagent is a well-known thionating agent that converts carbonyl groups (C=O) into thiocarbonyl groups (C=S), a key transformation in the synthesis of carbamimidothioate derivatives.

Detailed Procedures and Yields

The following table summarizes key experimental conditions, yields, and purification methods reported in the literature for the preparation of this compound or closely related analogs:

Yield (%) Reaction Conditions Experimental Details Reference/Notes
100 Lawesson's reagent; tetrahydrofuran; 20°C; 16 h Compound 386 (21.63 g, 0.124 mol) dissolved in THF (400 mL), Lawesson's reagent (30.13 g, 0.074 mol) added, stirred 16 h, purified by silica gel chromatography (3% MeOH-CH2Cl2 then 2% MeOH-CH2Cl2) High yield, light green solid product, MS m/e: 135 (M+2-tBu)
78 Lawesson's reagent; tetrahydrofuran; 20°C; 24 h Carbamoylmethyl-carbamic acid tert-butyl ester (10.88 g, 62.46 mmol) and Lawesson's reagent (15.66 g, 38.72 mmol) in THF (200 mL), stirred under N2, purified by silica gel chromatography (20% EtOAc/hexanes) 9.21 g product, 48.41 mmol, IH NMR data provided
60 Lawesson's reagent; dichloromethane; 20°C; 16 h; inert atmosphere Glycineamide (740 mg, 4.25 mmol) in dry CH2Cl2 (50 mL), Lawesson's reagent (893 mg, 4.25 mmol) added under N2, stirred 16 h, quenched with NaHCO3, extracted, purified by flash chromatography (hexane/EtOAc 1:1) 466 mg white solid, 1H and 13C NMR data provided
51 Lawesson's reagent; tetrahydrofuran; 20°C; inert atmosphere N-Boc-glycinamide (2.5 g, 14.3 mmol) in anhydrous THF (20 mL), Lawesson's reagent (3.5 g, 8.6 mmol) added under argon, stirred overnight, purified by flash chromatography (EtOAc/CH2Cl2 1/9) White solid, 1.4 g product
42 Lawesson's reagent; dichloromethane; 20°C; 12 h Boc-Gly-NH2 (11 g, 62.9 mmol) in CH2Cl2 (300 mL), Lawesson's reagent (13.2 g, 32.7 mmol) added, stirred 12 h, purified by silica gel chromatography (50% Et2O in hexanes) 5.0 g product

These procedures consistently utilize Lawesson's reagent as the thionating agent under mild to moderate temperatures (20°C) in aprotic solvents such as tetrahydrofuran or dichloromethane. Reaction times range from 12 to 24 hours, with inert atmosphere conditions (nitrogen or argon) commonly employed to prevent oxidation or moisture interference.

Analysis of Preparation Methods

Efficiency and Yield

  • The highest reported yield (100%) was achieved using tetrahydrofuran as solvent and a 16-hour reaction time with Lawesson's reagent, followed by silica gel chromatography purification.
  • Yields typically range from 42% to 78% depending on substrate purity, solvent, reaction time, and purification methods.
  • Longer reaction times (up to 24 hours) and inert atmosphere conditions improve product purity and yield.

Solvent and Atmosphere Effects

  • Tetrahydrofuran and dichloromethane are the preferred solvents, providing good solubility for reagents and products.
  • Inert atmospheres (nitrogen or argon) are critical to avoid side reactions and degradation, especially for sensitive intermediates.

Purification Techniques

  • Silica gel chromatography is the standard purification method, often employing gradient elution with methanol/dichloromethane or ethyl acetate/hexanes mixtures.
  • Multiple rounds of chromatography may be necessary to achieve high purity.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Thionating Agent Lawesson's reagent Essential for C=O to C=S conversion
Solvent Tetrahydrofuran, Dichloromethane Good solubility, reaction medium
Temperature 20°C Mild conditions prevent decomposition
Reaction Time 12–24 hours Longer times improve yield/purity
Atmosphere Nitrogen or Argon Prevents oxidation/moisture interference
Purification Method Silica gel chromatography Necessary for product isolation and purity
Yield (%) 42–100% Dependent on conditions and purification

Chemical Reactions Analysis

Types of Reactions

(2-Amino-2-oxoethyl) carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfoxides

    Reduction: Hydroxyl derivatives

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(2-Amino-2-oxoethyl) carbamimidothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-2-oxoethyl) carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl Carbamimidothioate

Ethyl carbamimidothioate (ECAT) shares the carbamimidothioate group but substitutes the 2-amino-2-oxoethyl moiety with an ethyl group. ECAT is utilized in [3+3] heterocyclization reactions to form thiopyrimidine derivatives, such as 6,7,8-trifluoro-2-(ethylsulfanyl)quinazolin-4(3H)-ones, which are valuable in fluorinated drug development .

Quinoxaline-2,3-diylbis(methylene)dicarbamimidothioate Dihydrobromide

This dimeric analogue incorporates two carbamimidothioate groups bridged by a quinoxaline ring. Its sulfur-selenium hybrid counterpart (quinoxaline-isoselenourea) exhibits enhanced redox-modulating properties, highlighting the role of chalcogen substitution in tuning biological activity .

N-(2-Amino-2-oxoethyl)-2-propenamide

Replacing the carbamimidothioate group with an acrylamide results in this analogue. The acrylamide group introduces electrophilic reactivity, making it suitable for polymerizable monomers or covalent inhibitors, distinct from the nucleophilic thiol-based reactivity of carbamimidothioates .

Carbonic Anhydrase (CA) Inhibition

Alkyl/benzyl carbamimidothioates demonstrate inhibitory activity against human CA isoforms (hCA I, II, VII) and bacterial β-CAs (e.g., Mycobacterium smegmatis CA). Key findings include:

  • Chain Length Dependence : Heptyl-substituted carbamimidothioates exhibit 34-fold higher potency against hCA II compared to methyl analogues, attributed to enhanced hydrophobic interactions .
  • Target Specificity : Allylic carbamimidothioates show high selectivity for hCA I but poor activity against bacterial β-CAs, underscoring divergent binding mechanisms between α- and β-CA isoforms .

Antiviral Activity

(2-Amino-2-oxoethyl) carbamimidothioate derivatives, such as 4-aryl-5-cyano-1,6-dihydro-2-thiouracils, inhibit HIV-1 integrase and HCV replication. The thiouracil scaffold, formed via cycloaddition reactions involving carbamimidothioates, is critical for binding viral enzymes .

Physicochemical and Structural Properties

Compound Key Substituent Biological Activity Notable Feature Reference
This compound 2-Amino-2-oxoethyl Anti-HIV, anti-HCV High-yield one-pot synthesis
Ethyl carbamimidothioate Ethyl Fluorinated heterocycle precursor Facilitates [3+3] cyclization
Quinoxaline dicarbamimidothioate Quinoxaline bridge Redox modulation (selenium analogues) Dimeric structure enhances stability
Heptyl carbamimidothioate Heptyl hCA II inhibition (KI = 0.8 nM) Hydrophobic tail optimizes binding

Reactivity and Stability

The carbamimidothioate group in this compound exhibits a planar geometry with double-bond character at the N2−C11 bond, as confirmed by X-ray crystallography and CSD database analysis. Protonation at the N1 atom enhances solubility and stability in acidic conditions, critical for drug formulation . In contrast, ECAT’s simpler structure lacks this protonation site, limiting its stability under similar conditions .

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